molecular formula C18H17N3O4 B4193274 4-(5-Amino-4-(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl)benzoic acid

4-(5-Amino-4-(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl)benzoic acid

Cat. No.: B4193274
M. Wt: 339.3 g/mol
InChI Key: QGBQUZAZSBXAQH-UHFFFAOYSA-N
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Description

4-(5-Amino-4-(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl)benzoic acid (CAS: 895011-68-4) is a heterocyclic compound with the molecular formula C₁₈H₁₇N₃O₄ and a molecular weight of 339.300 g/mol . Its structure comprises a pyrazole ring substituted with an amino group at position 5, a 3,4-dimethoxyphenyl group at position 4, and a benzoic acid moiety at position 1 (Figure 1).

Properties

IUPAC Name

4-[5-amino-4-(3,4-dimethoxyphenyl)pyrazol-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-24-15-8-5-12(9-16(15)25-2)14-10-20-21(17(14)19)13-6-3-11(4-7-13)18(22)23/h3-10H,19H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGBQUZAZSBXAQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(N(N=C2)C3=CC=C(C=C3)C(=O)O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Amino-4-(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl)benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to maximize yield and purity. This could include the use of specific catalysts, solvents, and reaction conditions tailored to large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(5-Amino-4-(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to an amino group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic substitution reactions typically require a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group would yield nitro derivatives, while reduction would revert these back to the original amino compound.

Scientific Research Applications

4-(5-Amino-4-(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-Amino-4-(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl)benzoic acid involves its interaction with specific molecular targets. The amino group and pyrazole ring can form hydrogen bonds and π-π interactions with proteins and enzymes, potentially inhibiting or modifying their activity. The exact pathways and targets would depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyrazole-Benzene Backbones

Compound 11 (4-(5-Amino-4-(ethoxycarbonyl)-3-(methylthio)-1H-pyrazol-1-yl)benzoic acid) :

  • Key Differences: Substituents at pyrazole positions 3 and 4: methylthio (SMe) and ethoxycarbonyl (COOEt) groups replace the 3,4-dimethoxyphenyl and amino groups in the target compound. Molecular weight: 322.08 g/mol (vs. 339.30 g/mol for the target compound).
  • Spectroscopic Data: ¹H-NMR: The benzoic acid protons (δ 8.11–7.75 ppm) align with the target compound’s aromatic signals, but pyrazole substituents cause distinct shifts (e.g., δ 2.46 ppm for SMe vs. δ ~6.62 ppm for amino groups) .

3,4-Dimethoxyphenyl-Containing Analogues

Compounds 1 and 2 (trans- and cis-3-(3,4-dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene) :

  • Key Differences :
    • Cyclohexene backbone instead of pyrazole.
    • Additional styryl group and lack of benzoic acid moiety.
  • Biological Activity :
    • Demonstrated neurotrophic effects in PC12 cells and rat cortical neurons, attributed to the 3,4-dimethoxyphenyl group’s electron-donating properties . This highlights the pharmacophoric importance of the dimethoxy substituent, which may synergize with the pyrazole core in the target compound.

Pyrazole Derivatives with Aryl Substituents

Title Compound in (4-[3-(Biphenyl-4-yl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-3-(4-methoxy-phenyl)-1H-pyrazole) :

  • Key Differences: Diaryl-substituted pyrazoline scaffold (non-aromatic) vs. the aromatic pyrazole in the target compound. Methoxyphenyl and biphenyl groups instead of benzoic acid.
  • Relevance :
    • Pyrazoline derivatives are associated with analgesic activity , suggesting that the target compound’s pyrazole-benzoic acid structure could be optimized for similar therapeutic applications .

Benzoic Acid Derivatives

4-(Methylamino)benzoic Acid :

  • Key Differences: Simplified structure lacking the pyrazole ring and 3,4-dimethoxyphenyl group. Methylamino substituent at the para position of benzoic acid.
  • Physicochemical Properties: Lower molecular weight (151.16 g/mol) and fewer hydrogen-bonding groups (1 donor, 3 acceptors) compared to the target compound. Likely higher acidity (due to electron-withdrawing COOH group) but reduced structural complexity for targeted interactions.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents H-Bond Donors/Acceptors Notable Properties
Target Compound C₁₈H₁₇N₃O₄ 339.300 5-Amino, 4-(3,4-dimethoxyphenyl) 2/6 High polarity, undefined bioactivity
Compound 11 C₁₄H₁₅N₃O₄S 322.085 3-Methylthio, 4-ethoxycarbonyl 2/6 (estimated) High melting point (>260°C)
trans/cis-3-(3,4-Dimethoxyphenyl) C₂₄H₂₆O₄ 402.47 (estimated) Styryl, cyclohexene 0/4 (estimated) Neurotrophic activity
4-(Methylamino)benzoic Acid C₈H₉NO₂ 151.16 Methylamino 1/3 Simplified structure, high acidity

Table 2: Spectroscopic Comparison (¹H-NMR)

Compound Benzoic Acid Protons (δ, ppm) Pyrazole/Core Protons (δ, ppm) Key Substituent Signals
Target Compound ~8.0–7.5 (estimated) ~6.62 (NH₂) 3,4-Dimethoxyphenyl (δ 3.8–3.7 ppm)
Compound 11 8.11 (d), 7.75 (d) 6.62 (NH₂), 2.46 (SMe) Ethoxycarbonyl (δ 4.26 ppm)

Research Implications

  • The 3,4-dimethoxyphenyl group in the target compound may enhance bioactivity through electron donation or π-π stacking, as seen in neurotrophic cyclohexene derivatives .
  • Replacing the amino group with methylthio or ethoxycarbonyl (as in Compound 11) alters solubility and reactivity, suggesting routes for prodrug development .

Biological Activity

4-(5-Amino-4-(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl)benzoic acid is a complex organic compound with the molecular formula C18H17N3O3 and a molecular weight of approximately 339.35 g/mol. Its structure features a benzoic acid moiety linked to a pyrazole ring, suggesting potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. This article reviews the biological activities associated with this compound, focusing on its pharmacological potential, including anticancer, anti-inflammatory, and antibacterial properties.

Chemical Structure and Properties

The compound can be characterized by its unique structural components:

  • Benzoic Acid Moiety : Contributes to solubility and potential interactions with biological targets.
  • Pyrazole Ring : Known for diverse biological activities, including anticancer effects.

Anticancer Activity

Research indicates that pyrazole derivatives often exhibit significant anticancer properties. The compound has shown promise in various studies:

  • Mechanism of Action : It is believed to inhibit cancer cell proliferation through multiple pathways, potentially affecting cell cycle regulation and apoptosis.
  • Cell Lines Tested : Studies have reported its effects on several cancer types, including breast cancer (MDA-MB-231), liver cancer (HepG2), and colorectal cancer.
Cell Type Effect Observed Reference
MDA-MB-231Inhibition of proliferation
HepG2Induction of apoptosis
Colorectal CancerReduced cell viability

Anti-inflammatory Activity

The compound's anti-inflammatory potential has been explored through various in vitro assays:

  • Cytokine Production : It has been shown to reduce levels of pro-inflammatory cytokines in activated macrophages.
  • Animal Models : In vivo studies suggest that it may alleviate symptoms in models of chronic inflammation.

Antibacterial Activity

The antibacterial properties of this compound have also been evaluated:

  • Spectrum of Activity : Exhibits activity against both Gram-positive and Gram-negative bacteria.
  • Mechanism : Likely involves disruption of bacterial cell wall synthesis or function.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions. Understanding its SAR is crucial for optimizing its biological activity:

  • Initial Synthesis Steps :
    • Formation of the pyrazole ring.
    • Coupling with the benzoic acid moiety.
  • Optimization Studies :
    • Modifications at various positions on the pyrazole or benzoic acid moieties can enhance potency and selectivity for biological targets.

Case Studies

Recent studies have highlighted the efficacy of this compound:

  • Study on Anticancer Properties : A recent investigation demonstrated that derivatives similar to this compound exhibited significant antiproliferative effects against various cancer cell lines, with IC50 values indicating strong activity.
  • Anti-inflammatory Effects in Animal Models : Another study showed that administration of the compound resulted in reduced inflammatory markers in a mouse model of arthritis.

Q & A

Q. What are the key structural features of 4-(5-Amino-4-(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl)benzoic acid, and how do they influence its physicochemical properties?

The compound consists of:

  • A pyrazole ring substituted with an amino group at position 5 and a 3,4-dimethoxyphenyl group at position 3.
  • A benzoic acid moiety linked to the pyrazole via position 1.
  • Methoxy groups on the phenyl ring, enhancing lipophilicity and influencing intermolecular interactions like hydrogen bonding and π-π stacking .

Q. Methodological Insight :

  • X-ray crystallography (using SHELXL ) can resolve the 3D conformation, while DFT calculations predict electronic properties.
  • LogP analysis via HPLC or shake-flask methods quantifies hydrophobicity, critical for bioavailability studies.

Q. What synthetic routes are commonly employed to prepare this compound, and what are the critical reaction conditions?

Typical Synthesis Steps :

Pyrazole core formation : Cyclocondensation of hydrazines with β-keto esters or diketones under reflux in ethanol or DMF .

Functionalization : Introduction of the 3,4-dimethoxyphenyl group via Suzuki coupling or nucleophilic substitution.

Benzoic acid linkage : Ester hydrolysis under basic conditions (e.g., NaOH/EtOH) .

Q. Key Optimization Parameters :

  • Temperature control (60–100°C) to avoid side reactions.
  • Catalyst selection (e.g., Pd catalysts for coupling reactions) .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • NMR (¹H/¹³C): Assigns proton environments and confirms substitution patterns (e.g., methoxy peaks at δ ~3.8 ppm) .
  • IR Spectroscopy : Identifies functional groups (e.g., carboxylic acid C=O stretch ~1700 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation pathways .

Advanced Research Questions

Q. How can crystallographic data refinement challenges (e.g., disorder, twinning) be addressed for this compound?

Challenges :

  • Disorder in methoxy groups due to rotational flexibility.
  • Twinning from crystal packing inefficiencies.

Q. Solutions :

  • Use SHELXL ’s restraints (e.g., SIMU, DELU) to model disorder .
  • Apply TWINLAW (SHELXL) to refine twinned data, leveraging high-resolution datasets (>1.0 Å) .

Q. Validation :

  • R-factor convergence (<5%) and electron density maps (e.g., Fo-Fc maps) ensure model accuracy .

Q. How does the substitution pattern on the pyrazole ring affect biological activity?

Structure-Activity Relationship (SAR) Insights :

  • Amino group at position 5 : Enhances hydrogen bonding with target proteins (e.g., enzymes) .
  • 3,4-Dimethoxyphenyl group : Increases membrane permeability and modulates receptor binding .

Q. Comparative Data :

Analog Modification Activity Trend
4-(5-NH₂-4-Ph-pyrazole)benzoic acidPhenyl instead of dimethoxy↓ Anticancer activity
4-(5-NO₂-4-(3,4-OMePh)-pyrazole)Nitro instead of amino↑ ROS generation

Q. Methodology :

  • Molecular docking (AutoDock Vina) and MD simulations (GROMACS) to predict target interactions.

Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values across studies) be resolved?

Potential Causes :

  • Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times .
  • Solubility issues : DMSO concentration effects on compound aggregation.

Q. Resolution Strategies :

  • Standardized protocols : Use fixed DMSO concentrations (<1%) and validate with control compounds.
  • Dose-response curves : Triplicate measurements with nonlinear regression analysis .

Q. What strategies optimize the compound’s stability under physiological conditions?

Degradation Pathways :

  • Ester hydrolysis (benzoic acid moiety).
  • Oxidative demethylation of methoxy groups.

Q. Stabilization Methods :

  • Prodrug design : Esterification of the carboxylic acid to reduce hydrolysis .
  • Lyophilization : Store as a lyophilized powder at -20°C to prevent oxidative degradation .

Q. What computational tools predict the compound’s ADMET properties?

  • ADMET Prediction :
    • SwissADME : Estimates bioavailability, BBB permeability, and CYP450 interactions.
    • pkCSM : Predicts toxicity (e.g., hepatotoxicity) .
  • Validation : Compare with in vitro assays (e.g., Caco-2 permeability) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-Amino-4-(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(5-Amino-4-(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl)benzoic acid

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